Cas no 7180-27-0 ( )

structure
Chemical and Physical Properties
Names and Identifiers
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- O-(4-nitrophenyl) N-methyl-N-phenylcarbamothioate
- AC1L6U1F
- N-Methyl-N-phenyl-thiocarbamidsaeure-O-(4-nitro-phenylester)
- N-Methyl-N-phenyl-thiocarbamidsaeure-O-< 4-nitro-phenylester>
- NSC171495
- 7180-27-0
- DTXSID00305704
- O-(4-Nitrophenyl) methyl(phenyl)carbamothioate
- NSC-171495
-
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- Inchi: InChI=1S/C14H12N2O3S/c1-15(11-5-3-2-4-6-11)14(20)19-13-9-7-12(8-10-13)16(17)18/h2-10H,1H3
- InChI Key: FISPVHXJOIDMEB-UHFFFAOYSA-N
- SMILES: CN(C1=CC=CC=C1)C(=S)OC2=CC=C(C=C2)[N+](=O)[O-]
Computed Properties
- Exact Mass: 288.05696
- Monoisotopic Mass: 288.05686342g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 90.4Ų
Experimental Properties
- PSA: 55.61
- LogP: 3.91810
Related Literature
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1. Book reviews
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4. Back matter
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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